molecular formula C17H19N3O B2585305 N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide CAS No. 2134300-54-0

N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide

Cat. No.: B2585305
CAS No.: 2134300-54-0
M. Wt: 281.359
InChI Key: FZFLPLRGIFDISE-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide: is a synthetic organic compound with potential applications in various scientific fields. Its unique structure, characterized by the presence of a cyanocyclopentyl group and an indole core, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Cyanocyclopentyl Group: The cyanocyclopentyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a cyclopentyl halide with a cyanide ion.

    Coupling of the Indole and Cyanocyclopentyl Groups: The final step involves coupling the indole core with the cyanocyclopentyl group through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyanocyclopentyl group, converting the nitrile to an amine or other functional groups.

    Substitution: The compound can participate in substitution reactions, especially at the indole nitrogen or the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the cyanocyclopentyl group.

    Substitution: Substituted indole or carboxamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding cellular processes and identifying potential therapeutic targets.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for the development of new pharmaceuticals, particularly in the areas of oncology and neurology.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyanocyclopentyl)pentanamide
  • N-(1-Cyanocyclopentyl)-2-isopropoxyacetamide
  • N-(1-Cyanocyclopentyl)-2-cyclohexylideneacetamide

Uniqueness

N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide stands out due to its indole core, which imparts unique chemical and biological properties

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-11-7-12(2)13-9-15(19-14(13)8-11)16(21)20-17(10-18)5-3-4-6-17/h7-9,19H,3-6H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFLPLRGIFDISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(NC2=C1)C(=O)NC3(CCCC3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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